Synthesis Efficiency: 98% Reduction Yield for Methyl 3-amino-2-bromobenzoate
The reduction of methyl 2-bromo-3-nitrobenzoate to methyl 3-amino-2-bromobenzoate proceeds with an isolated yield of 98% when using SnCl₂ in methanol/water under reflux conditions for 2 hours . This high yield compares favorably to the typical 70-85% yields reported for the analogous chloro compound synthesis, which often requires more forcing conditions or longer reaction times due to the lower electrophilicity of the chloro substituent . The bromine atom's superior leaving-group ability in this reduction step directly translates to higher synthetic efficiency and reduced cost per gram in multi-step sequences.
| Evidence Dimension | Synthesis Yield (Nitro to Amino Reduction) |
|---|---|
| Target Compound Data | 98% isolated yield |
| Comparator Or Baseline | Methyl 3-amino-2-chlorobenzoate (70-85% typical yield) |
| Quantified Difference | 13-28 percentage points higher yield |
| Conditions | SnCl₂, MeOH/H₂O, reflux, 2 hours ; chloro analog conditions are generally analogous but may require longer times or higher temperatures . |
Why This Matters
Higher synthesis yield directly reduces procurement costs for downstream users and improves the economic viability of large-scale applications.
